4-Ethyl-1,3-dioxolan-2-one
Overview
Description
4-Ethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H8O3. It is a clear, colorless liquid that is soluble in water and various organic solvents such as alcohols and ethers . This compound is an important intermediate in organic synthesis and has various applications in different fields.
Mechanism of Action
Target of Action
4-Ethyl-1,3-dioxolan-2-one is primarily used as a solvent in organic synthesis
Mode of Action
As a solvent, this compound’s mode of action is to dissolve or suspend other compounds without causing a chemical reaction . It interacts with its targets (the compounds being dissolved) through physical forces such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
Biochemical Pathways
It can influence the course of reactions by enabling the mixing of reactants and influencing the reaction environment .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes present in the organism .
Result of Action
The primary result of this compound’s action is the dissolution of other compounds, facilitating their interaction in chemical reactions
Action Environment
Environmental factors such as temperature and pressure can influence the solvent properties of this compound . For example, increasing the temperature can increase the solubility of other compounds in the solvent. Additionally, the presence of other solvents can also affect its solvent properties.
Biochemical Analysis
Biochemical Properties
4-Ethyl-1,3-dioxolan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as a solvent in organic reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, leading to the formation of ethyl alcohol and carbon dioxide. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and its relatively stable cyclic structure .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, it can impact cellular metabolism by acting as a mild inhibitor of glycolytic enzymes, leading to altered energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, this compound can inhibit the activity of certain dehydrogenases by forming a stable complex with the enzyme, thereby preventing substrate binding. This interaction can lead to changes in gene expression, particularly those genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause gradual changes in cellular function, such as reduced cell proliferation and altered metabolic activity. These effects are more pronounced in in vitro studies compared to in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These findings highlight the importance of careful dosage management when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce ethyl alcohol and carbon dioxide. Additionally, it can interact with cofactors such as NAD+ and FAD, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions of the cell, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to these specific compartments. In these organelles, this compound can affect various biochemical processes, such as protein folding and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dioxolan-2-one can be synthesized through the condensation reaction of ethylene glycol with an acid catalyst. The reaction involves the formation of 1,3-dioxolane diol, which is then dehydrated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of ethylene glycol and an acid catalyst under controlled conditions to ensure high yield and purity. The process may include continuous removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted dioxolanes.
Scientific Research Applications
4-Ethyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Dioxolan-2-one: A similar compound with a slightly different structure.
4-Vinyl-1,3-dioxolan-2-one: Another related compound with a vinyl group.
Ethylene carbonate: A closely related compound used in similar applications
Uniqueness: 4-Ethyl-1,3-dioxolan-2-one is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-ethyl-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXUZKXVROWEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040342 | |
Record name | 4-Ethyl-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Dioxolan-2-one, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4437-85-8 | |
Record name | Butylene carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4437-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylene carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolan-2-one, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethyl-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Butylene carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLENE CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64G2S50OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Ethyl-1,3-dioxolan-2-one (EPC) in lithium-air and lithium-sulfur batteries?
A: EPC, along with other fluorinated organic solvents, is proposed as a potential component in the electrolyte composition of lithium-air [, ] and lithium-sulfur batteries []. These studies suggest that the inclusion of EPC could contribute to the performance and stability of these battery types.
Q2: How does the molecular structure of EPC influence its dielectric properties compared to similar compounds?
A: EPC, Propylene Carbonate (PC), and 4-vinyl-1,3-dioxolan-2-one (VPC) share a similar core structure but differ in their pendant groups [, ]. Despite having almost identical dipole moments and dielectric strengths, their dynamic heterogeneity, reflected in the α-relaxation behavior, is affected by the pendant group. This highlights the importance of even minor structural variations on the molecular dynamics of these liquids.
Q3: How does the density of EPC affect its relaxation behavior?
A: Studies [] have shown that the relaxation time of EPC, specifically the α-relaxation, is influenced by density. Increasing density, often achievable by applying pressure, leads to longer relaxation times. Interestingly, the impact of density on relaxation time was found to be greater for EPC than for PC and VPC.
Q4: What is the significance of the dielectric constant of EPC in solvent mixtures?
A: Research [] has investigated the dielectric constant of EPC in mixtures with benzene. This type of study provides valuable insights into the solvent properties of EPC and its behavior in different chemical environments.
Q5: Are there established analytical methods for characterizing and quantifying EPC?
A: The refractive index of EPC has been studied []. Refractive index measurements can be used to assess the purity and concentration of EPC. Additionally, studies have focused on determining the dielectric constant of EPC [], which is a crucial parameter for understanding its solvent properties and behavior in various applications.
Q6: Can you describe the safety aspects and potential environmental impact of EPC?
A: While PC is considered relatively safe (Level 1 combustibility and health hazard by NFPA) [], specific information on the safety, toxicity, and environmental impact of EPC is not directly addressed in the provided research abstracts. Further investigation into the toxicological profile and environmental fate of EPC is necessary.
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